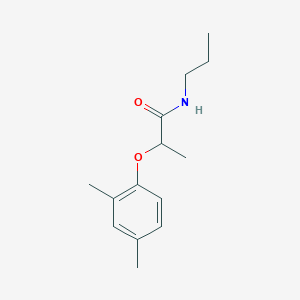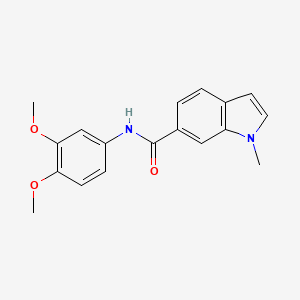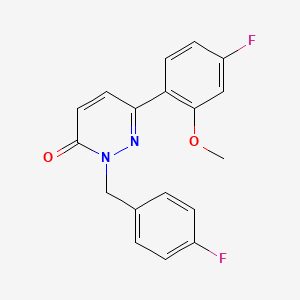![molecular formula C18H19N3O2 B4509695 2-methoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4509695.png)
2-methoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide
Overview
Description
2-methoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide is a synthetic organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing ortho-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the benzimidazole derivative is reacted with 2-methoxybenzoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and propan-2-yl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols.
Scientific Research Applications
2-methoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit cancer cell proliferation.
Biological Research: The compound is used in studies investigating its antimicrobial and antiviral properties.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.
Industrial Applications: The compound’s chemical stability and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting Enzymes: The compound may inhibit key enzymes involved in cellular processes, leading to disrupted cell function and growth.
Binding to Receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Interfering with DNA/RNA: The compound may interfere with the synthesis or function of DNA/RNA, leading to cell death or inhibition of viral replication.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide: shares structural similarities with other benzimidazole derivatives such as:
Uniqueness
- Unique Functional Groups : The presence of the 2-methoxy and propan-2-yl groups distinguishes it from other benzimidazole derivatives.
- Enhanced Biological Activity : These functional groups may enhance the compound’s biological activity, making it a more potent candidate for medicinal applications.
Properties
IUPAC Name |
2-methoxy-N-(2-propan-2-yl-3H-benzimidazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11(2)17-20-14-9-8-12(10-15(14)21-17)19-18(22)13-6-4-5-7-16(13)23-3/h4-11H,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMMTOCSYSZXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzamide](/img/structure/B4509617.png)
![2-methyl-3-[(2-naphthylsulfonyl)amino]benzamide](/img/structure/B4509619.png)

![3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl acetate](/img/structure/B4509637.png)
![methyl 2-({2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate](/img/structure/B4509644.png)
![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2-methylbenzamide](/img/structure/B4509646.png)
![N-benzyl-N-[4-methyl-5-(1-pyrrolidinylcarbonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4509651.png)
![[(4-isopropoxyphenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B4509663.png)
![1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione](/img/structure/B4509667.png)

![N-({1-[3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4509691.png)
![N-{1-[4-(4-morpholinyl)phenyl]ethyl}-N'-phenylurea](/img/structure/B4509694.png)

![3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4509712.png)
